Poly(copper phthalocyanine)

Catalog No.
S539661
CAS No.
147-14-8
M.F
C32H16CuN8
M. Wt
576.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly(copper phthalocyanine)

CAS Number

147-14-8

Product Name

Poly(copper phthalocyanine)

IUPAC Name

copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

Molecular Formula

C32H16CuN8

Molecular Weight

576.1 g/mol

InChI

InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;

InChI Key

VVOLVFOSOPJKED-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]

Solubility

Solubility in water: none

Synonyms

copper phthalocyanine, cuprolinic blue, cupromeronic blue, Monastral Blue B, Monastral blue dye, Monastral Fast Blue, phthalocyanine blue

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]

Description

The exact mass of the compound Phthalocyanine Blue BN is 577.095 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43628. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. It belongs to the ontological category of metallophthalocyanine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Photocatalysis

Phthalocyanine Blue BN exhibits photocatalytic activity, meaning it can absorb light and initiate chemical reactions. This property makes it a potential candidate for applications like:

  • Hydrogen production: Researchers are exploring the use of Phthalocyanine Blue BN as a photocatalyst for water splitting, a process that generates clean-burning hydrogen fuel from water using sunlight [].
  • Degradation of pollutants: Phthalocyanine Blue BN can be used as a photocatalyst to degrade organic pollutants in water and air [].

Organic Photovoltaics

Organic photovoltaic (OPV) cells are devices that convert sunlight into electricity using organic materials. Phthalocyanine Blue BN shows promise as a component in OPV cells due to its:

  • Light absorption: It absorbs a broad range of light wavelengths, which can enhance the efficiency of OPV cells [].
  • Charge transport: The structure of Phthalocyanine Blue BN allows for efficient movement of electrical charges within the OPV cell [].

Biosensors

Biosensors are devices that detect biological molecules. Phthalocyanine Blue BN can be used in biosensors due to its ability to:

  • Bind to specific molecules: Researchers can modify Phthalocyanine Blue BN to bind to specific biomolecules of interest, such as proteins or DNA [].
  • Generate electrical signals: When the target molecule binds to Phthalocyanine Blue BN, it can cause a change in the electrical properties of the material, allowing for detection [].

Biomedical Applications

  • Antimicrobial properties: Some research indicates that Phthalocyanine Blue BN may have antimicrobial activity against bacteria and fungi [].
  • Cancer treatment: Studies are investigating the potential use of Phthalocyanine Blue BN in photodynamic therapy, a treatment modality that uses light to kill cancer cells [].

Poly(copper phthalocyanine) is a synthetic polymer derived from copper phthalocyanine, a complex of copper with the conjugate base of phthalocyanine. It exhibits a distinctive blue color and is characterized by its high stability, excellent lightfastness, and resistance to chemicals. The compound is primarily used as a pigment in various applications, including paints, plastics, and textiles. Its structure consists of a central copper atom coordinated to four nitrogen atoms from the phthalocyanine ligands, forming a planar macrocyclic structure that allows for extensive π-π stacking interactions between polymer chains .

  • Formation from Phthalonitrile:
    • The reaction can be represented as:
      4C6H4(CN)2+Cu2++2eCuPc4\text{C}_6\text{H}_4(\text{CN})_2+\text{Cu}^{2+}+2e^-\rightarrow \text{CuPc}
    • This process involves heating phthalonitrile with copper salts, leading to the formation of copper phthalocyanine .
  • Phthalic Anhydride and Urea Reaction:
    • Another pathway involves:
      4C6H4(CO)2O+4(NH2)2CO+Cu2++2eCuPc+8H2O+4CO2+4NH34\text{C}_6\text{H}_4(\text{CO})_2\text{O}+4(\text{NH}_2)_2\text{CO}+\text{Cu}^{2+}+2e^-\rightarrow \text{CuPc}+8\text{H}_2\text{O}+4\text{CO}_2+4\text{NH}_3
    • This method is often preferred for its higher yields and fewer impurities .
  • Catalytic Reactions:
    • Poly(copper phthalocyanine) has been studied for its catalytic properties, including the activation of hydrogen and hydroxylation reactions, showcasing its potential in heterogeneous catalysis .

Research on the biological activity of poly(copper phthalocyanine) indicates potential applications in photodynamic therapy and as an antimicrobial agent. Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating certain types of cancer by selectively targeting tumor cells. Additionally, its antimicrobial properties have been explored for use in coatings and materials that inhibit bacterial growth .

Several methods exist for synthesizing poly(copper phthalocyanine):

  • Phthalonitrile Method:
    • Involves heating phthalonitrile with copper salts at elevated temperatures (200°C to 240°C), resulting in high yields of pure product.
  • Phthalic Anhydride/Urea Method:
    • This method combines phthalic anhydride and urea with copper salts, typically yielding a more environmentally friendly process due to lower solvent usage.
  • Polymerization Techniques:
    • Various polymerization methods can be employed to create ordered structures or nanostructures from copper phthalocyanine monomers, enhancing its properties for specific applications

      Studies have focused on the interactions of poly(copper phthalocyanine) with various substrates and catalysts. Its ability to form complexes with other molecules enhances its catalytic efficiency and biological activity. Research has shown that modifications to the polymer structure can significantly alter its interaction dynamics, affecting both its catalytic properties and biological effectiveness .

Copper PhthalocyanineStrong lightfastness; used primarily as a pigmentPaints, dyesCobalt PhthalocyanineExhibits different catalytic propertiesCatalysts for oxidation reactionsNickel PhthalocyanineDifferent solubility characteristicsUsed in electronics and solar cellsIron PhthalocyanineKnown for its magnetic propertiesPotential use in magnetic materials

Poly(copper phthalocyanine) stands out due to its excellent stability, unique electronic properties, and versatility across various applications compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dry Powder, Liquid; Dry Powder; Other Solid; Liquid; Dry Powder, Water or Solvent Wet Solid; Dry Powder, Liquid, Other Solid; NKRA; Water or Solvent Wet Solid
Bright blue solid with purple luster; [Merck Index] Dark blue or dark purple crystalline powder; [MSDSonline]
BRIGHT BLUE CRYSTALS.

Exact Mass

575.079390 g/mol

Monoisotopic Mass

575.079390 g/mol

Heavy Atom Count

41

Density

1.62 g/cm³

LogP

6.6 (calculated)

Decomposition

>250 °C

Appearance

Solid powder

Melting Point

600°C (dec.)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3VEX9T7UT5

MeSH Pharmacological Classification

Indicators and Reagents

Other CAS

26893-93-6
147-14-8

Wikipedia

Copper_phthalocyanine

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Wholesale and Retail Trade
Printing and Related Support Activities
Plastics Product Manufacturing
Agriculture, Forestry, Fishing and Hunting
Custom Compounding of Purchased Resins
Rubber Product Manufacturing
Construction
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Printing Ink Manufacturing
Synthetic Dye and Pigment Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Paper Manufacturing
Miscellaneous Manufacturing
Copper, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-: ACTIVE

Dates

Modify: 2024-04-14

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